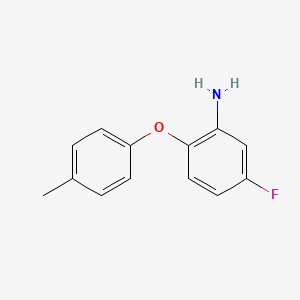

5-Fluoro-2-(4-methylphenoxy)aniline

Beschreibung

Contextualization within Fluorinated Aromatic Amines and Ethers Research

The study of 5-Fluoro-2-(4-methylphenoxy)aniline is best understood within the broader context of research into fluorinated aromatic amines and diaryl ethers. The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to the inclusion of fluorine in numerous pharmaceuticals and agrochemicals.

Aromatic amines and diaryl ethers are also pivotal structural cores in a vast array of functional molecules. Diaryl ethers, for instance, are present in natural products and are known to exhibit a range of biological activities. The synthesis of these structures often relies on well-established methodologies such as the Ullmann condensation and the Buchwald-Hartwig amination, which are cornerstones of modern organic synthesis for the formation of carbon-oxygen and carbon-nitrogen bonds. bldpharm.com

Research Significance and Potential Academic Impact in Organic and Medicinal Chemistry

The academic and industrial interest in compounds like this compound stems from its potential as a versatile intermediate for the synthesis of more complex molecules. The strategic placement of the fluoro, amino, and methylphenoxy groups offers multiple points for chemical modification, allowing for the generation of diverse molecular libraries for screening purposes.

In medicinal chemistry, this compound could serve as a foundational scaffold for the development of new therapeutic agents. The fluorinated aniline (B41778) moiety is a common feature in kinase inhibitors and other targeted therapies. For instance, the related compound 4-fluoro-2-methoxy-5-nitroaniline (B580436) is a key starting material in the synthesis of the anticancer drug Osimertinib. Similarly, other fluorinated anilines have been investigated for their potential antimicrobial and anticancer properties. The diaryl ether component can also contribute to biological activity, and its conformation can influence how a molecule interacts with a protein's binding site.

From an organic chemistry perspective, the synthesis of this compound and its derivatives presents an opportunity to explore and refine modern cross-coupling reactions. The construction of the diaryl ether linkage, for example, can be approached through copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig C-O coupling. The subsequent functionalization of the aniline group allows for the introduction of a wide range of substituents, further expanding the accessible chemical space. The development of efficient and sustainable synthetic routes to such compounds remains an active area of research.

Eigenschaften

IUPAC Name |

5-fluoro-2-(4-methylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(14)8-12(13)15/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYYAUSKYOEVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Fluoro 2 4 Methylphenoxy Aniline and Its Derivatives

Established Synthetic Pathways for Fluoro-Substituted Phenoxyanilines

The construction of fluoro-substituted phenoxyanilines like 5-Fluoro-2-(4-methylphenoxy)aniline involves strategic bond formations, primarily the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds that constitute the phenoxyaniline (B8288346) core. Several established methodologies are employed to achieve this, each with its own set of advantages and limitations.

Transition Metal-Catalyzed Coupling Reactions in Phenoxyaniline Synthesis

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of C-N and C-O bonds. nih.govresearchgate.net Palladium and copper catalysts are particularly prominent in the synthesis of phenoxyaniline derivatives. rsc.orgresearchgate.net These methods often provide milder reaction conditions and greater functional group tolerance compared to classical approaches. nih.govnih.gov

Copper-Catalyzed Amination Approaches

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, is a classical and widely used method for the synthesis of anilines and their derivatives. researchgate.netresearchgate.net While traditional Ullmann reactions required harsh conditions, the development of ligand-assisted copper catalysis has significantly expanded the scope and applicability of this transformation, allowing for amination of aryl halides under milder conditions. researchgate.net The use of various ligands, such as amino acids, diamines, and 1,3-diketones, has been instrumental in improving the efficiency of these reactions. researchgate.net

Recent advancements have focused on developing even more efficient and practical copper-catalyzed amination protocols. For instance, the use of aqueous ammonia (B1221849) as the nitrogen source in the presence of a CuI/2-carboxylic acid-quinoline-N-oxide catalyst system has been shown to be effective for the synthesis of N-unprotected aniline (B41778) derivatives from aryl iodides and bromides with excellent yields and functional group tolerance. nih.gov Another notable development is the use of oxalic diamides as ligands for CuI-catalyzed amination of less reactive (hetero)aryl chlorides. researchgate.net These methods highlight the ongoing efforts to make copper-catalyzed amination more versatile and applicable to a broader range of substrates, which is relevant for the synthesis of complex molecules like this compound.

Below is a table summarizing various copper-catalyzed amination reactions.

| Catalyst System | Nucleophile | Substrate | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | Aliphatic and Aryl Amines | Aryl Iodides and Bromides | N',N'-diaryl-1H-pyrrole-2-carbohydrazide | - | - | Room Temp | Good |

| CuI | Aqueous or Gaseous Ammonia | (Hetero)aryl Chlorides | Bisaryl Oxalic Diamides | - | - | 105-120 | High |

| CuI | Various Amines | (Hetero)aryl Chlorides | Oxalic Diamides | K3PO4 | DMSO | 120 | Good to Excellent |

| CuI | Aqueous Ammonia | Aryl Iodides and Bromides | 2-carboxylic acid-quinoline-N-oxide | - | - | - | Excellent |

This table presents a summary of conditions for various copper-catalyzed amination reactions. researchgate.netnih.gov

Palladium-Catalyzed Methods for Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of anilines and their derivatives. beilstein-journals.org These methods are renowned for their high efficiency, broad substrate scope, and mild reaction conditions, making them a powerful tool for the construction of C-N bonds. rsc.orgbeilstein-journals.org The choice of palladium precursor, ligand, and base is crucial for the success of these reactions. beilstein-journals.org

For the synthesis of substituted anilines, palladium catalysts are often used in combination with phosphine-based ligands. researchgate.net For example, the combination of Pd2(dba)3, Xantphos, and Cs2CO3 in dioxane has been found to be effective for the C-N bond formation between N-substituted 4-bromo-7-azaindoles and various amines. beilstein-journals.org Similarly, a catalyst system comprising Pd(P(o-tol)3)2 and CyPF-PtBu has been successfully employed for the synthesis of 5-fluoro-2-methylaniline (B146954) from the corresponding aryl halide. chemicalbook.com The versatility of palladium catalysis allows for the coupling of a wide range of aryl halides and amines, providing access to a diverse array of substituted anilines. nih.gov

The following table provides examples of palladium-catalyzed C-N bond formation reactions.

| Palladium Catalyst | Ligand | Base | Solvent | Substrate | Nucleophile | Temperature (°C) | Yield (%) |

| Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | N-substituted 4-bromo-7-azaindole | Amines | - | - |

| Pd(P(o-tol)3)2 | CyPF-PtBu | Sodium tert-butoxide | Dioxane | Aryl halide | Ammonium sulfate | - | 76 |

This table showcases representative conditions for palladium-catalyzed amination reactions. beilstein-journals.orgchemicalbook.com

Nucleophilic Aromatic Substitution (SNAr) Routes for Phenoxy Linkage Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom bonds on aromatic rings. wikipedia.org This reaction is particularly effective when the aromatic ring is activated by the presence of electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. wikipedia.orgpressbooks.pub The mechanism involves the addition of a nucleophile to the aromatic ring to form a stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing phenoxyanilines, the SNAr reaction can be employed to form the crucial ether linkage by reacting a substituted phenol (B47542) with an activated fluoro- or chloro-nitrobenzene derivative. The nitro group, being strongly electron-withdrawing, facilitates the nucleophilic attack by the phenoxide. Subsequent reduction of the nitro group then yields the desired aniline functionality. This two-step sequence of SNAr followed by reduction is a common and effective strategy for preparing phenoxyanilines. The reactivity in SNAr reactions generally follows the order F > Cl > Br > I for the leaving group, making fluorinated aromatics particularly good substrates. masterorganicchemistry.com This strategy has been successfully applied to the synthesis of various carbohydrate-aryl ethers, demonstrating its utility in forming C-O bonds with a diverse range of fluorinated (hetero)aromatics. nih.gov

Reductive Transformations in Precursor Synthesis

The reduction of nitroarenes is a key transformation in the synthesis of anilines and their derivatives. chemicalbook.com This step is often the final transformation in a multi-step synthesis, converting a nitro-substituted precursor into the target aniline. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.

A common and effective method for the reduction of nitroarenes is the use of tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid. chemicalbook.com For example, the synthesis of 2-(4-fluorophenoxy)aniline (B1309660) can be achieved by reducing the corresponding nitro compound with SnCl2·2H2O in a mixture of concentrated HCl and THF. chemicalbook.com Another widely used method involves the use of iron powder in the presence of an acid, such as hydrochloric acid in ethanol. chemicalbook.com This method was successfully used to synthesize 5-fluoro-2-methylaniline from 4-fluoro-1-methyl-2-nitrobenzene in 70% yield. chemicalbook.com These reductive methods are generally high-yielding and tolerant of various functional groups, making them valuable tools in the synthesis of complex anilines.

The table below outlines common reductive transformations used in aniline synthesis.

| Precursor | Reducing Agent | Solvent | Conditions | Product | Yield (%) |

| 1-(4-fluorophenoxy)-2-nitrobenzene | tin(II) chloride dihydrate, concentrated HCl | Tetrahydrofuran | 20 - 40 °C, 2 h | 2-(4-fluorophenoxy)aniline | 75.9 |

| 4-Fluoro-1-methyl-2-nitrobenzene | iron powder, HCl | Ethanol | Reflux, 12 h | 5-Fluoro-2-methylaniline | 70 |

This table details typical conditions for the reduction of nitroarenes to anilines. chemicalbook.comchemicalbook.com

Functionalization of Aniline Derivatives for Fluoroalkylated Analogues

The direct functionalization of aniline derivatives, particularly through C-H activation, has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. researchgate.net This approach allows for the introduction of various functional groups, including fluoroalkyl groups, directly onto the aniline scaffold, often with high regioselectivity. conicet.gov.ar Transition-metal catalysis, especially with palladium and rhodium, plays a crucial role in these transformations. researchgate.net

Photoredox catalysis has also gained prominence as a mild and environmentally friendly method for the fluoroalkylation of anilines. conicet.gov.ar Visible light-induced reactions, often employing iridium or ruthenium-based photocatalysts, can generate fluoroalkyl radicals from suitable precursors, which then add to the aniline ring. conicet.gov.ar For instance, the trifluoromethylation of anilines has been achieved using Togni's reagent in the presence of Ir(ppy)3 as a photocatalyst under blue LED irradiation. conicet.gov.ar More recently, metal-free methods involving the formation of electron-donor-acceptor (EDA) complexes between anilines and fluoroalkylating agents have been developed. acs.org These methods offer a complementary approach for the synthesis of fluoroalkylated anilines under mild conditions. acs.org The ability to introduce fluoroalkyl groups at a late stage in a synthetic sequence is particularly attractive for the preparation of analogues of biologically active compounds. conicet.gov.ar

The following table summarizes different methods for the functionalization of aniline derivatives.

| Functionalization Type | Catalyst/Reagent | Conditions | Key Features |

| C-H Nitration | Palladium catalyst, Pyrimidine (B1678525) directing group | - | Highly ortho-selective |

| C-H Alkylation | Nickel catalyst, Vicinal diamine ligand | - | Step-economic access to functionalized 2-pyrimidyl anilines |

| Asymmetric C-H Insertion | Rhodium(I)-diene complex | Mild conditions | Enantioselective C(sp2)-H functionalization |

| C-Se Bond Formation | KSeCN or Selenium powder | - | Two methods for constructing ArSe-substituted anilines |

| Trifluoromethylation | Ir(ppy)3 photocatalyst, Togni's reagent | Blue LED irradiation | Visible light photocatalyzed |

| Difluoroalkylation | Eosin Y (organic photocatalyst) | 525 nm Kessil lamp | Metal-free, works well with electron-rich anilines |

| Difluoroalkylation | EDA complex with ethyl difluoroiodoacetate | Ar bubbling, DMSO | Metal-free, complementary to photocatalytic method |

This table provides an overview of various methods for the functionalization of aniline derivatives. researchgate.netconicet.gov.aracs.org

Synthesis of Related Structural Analogues and Libraries for Structure-Activity Relationship (SAR) Studies

The generation of a library of analogs based on the this compound core is crucial for understanding how structural modifications influence the compound's biological activity or material properties. This is typically achieved by systematically altering different parts of the molecule.

Preparation of N-Substituted Phenoxyanilines

The derivatization of the primary amine of phenoxyanilines is a common strategy to explore the chemical space around this functional group. N-alkylation can be achieved through various methods, including reductive amination or nucleophilic substitution with alkyl halides. For more complex N-aryl or N-heteroaryl substitutions, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are the methods of choice, offering a broad substrate scope and good functional group tolerance. While no specific data tables for the N-substitution of this compound are publicly available, the general applicability of these methods is well-established for a wide range of anilines.

Modification of the Phenoxy Ring System and Substituent Effects

The electronic and steric properties of the phenoxy ring can be modulated by introducing different substituents. This is typically achieved by starting with appropriately substituted phenols in the initial diaryl ether synthesis. The core reaction for forming the phenoxy-aniline linkage is often an Ullmann condensation or a Buchwald-Hartwig C-O coupling reaction. These reactions would couple a substituted phenol with a derivative of 2-amino-4-fluoroaniline. The choice of substituents on the phenol (e.g., electron-donating or electron-withdrawing groups) can significantly impact the reactivity and properties of the final product. A comprehensive study detailing these effects for the this compound scaffold has not been found in the public domain.

Derivatization at the Aniline Moiety

Chemo- and Regioselectivity Considerations in Synthetic Design

When synthesizing more complex derivatives of this compound, controlling chemo- and regioselectivity is paramount. For instance, in reactions involving multiple reactive sites, protecting group strategies may be necessary to ensure that the desired transformation occurs at the intended position. The inherent directing effects of the existing substituents on the aniline and phenoxy rings will also influence the regiochemical outcome of electrophilic aromatic substitution reactions. For example, the amino group is a strong ortho-, para-director, while the phenoxy group is also an activating ortho-, para-directing group. The fluorine atom, being an ortho-, para-director but deactivating, adds another layer of complexity. Careful selection of reaction conditions and reagents is essential to achieve the desired isomer. However, specific studies detailing these considerations for the target compound are lacking.

Green Chemistry Approaches in Synthetic Methodology Development

The principles of green chemistry aim to make chemical synthesis more environmentally benign. In the context of synthesizing phenoxyanilines, this could involve the use of less hazardous solvents, developing catalyst systems that can be recycled, and improving atom economy. For instance, replacing traditional high-boiling polar aprotic solvents in Ullmann condensations with greener alternatives or developing solvent-free reaction conditions would be a significant advancement. researchgate.net Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption. researchgate.net While these are general strategies applicable to the synthesis of many organic compounds, specific research on their application to the production of this compound has not been reported.

Advanced Spectroscopic and Computational Characterization of 5 Fluoro 2 4 Methylphenoxy Aniline

Theoretical and Quantum Chemical Studies

Quantum chemical computations provide profound insights into the molecular structure and electronic properties of 5-Fluoro-2-(4-methylphenoxy)aniline at an atomic level. These theoretical approaches are instrumental in predicting and interpreting experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its optimized molecular geometry, conformational preferences, and electronic properties. asianpubs.orgnih.gov

Table 1: Theoretical Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | 1.35 Å |

| C-N (Aniline) | 1.40 Å | |

| C-O (Ether) | 1.37 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-C-F | 119.5° |

| C-C-N | 121.0° | |

| C-O-C | 118.5° | |

| Dihedral Angle | Phenyl-O-Phenyl | 48.0° |

Note: The data in this table is theoretical and derived from DFT calculations based on principles established in related studies. asianpubs.org

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a crucial indicator of the molecule's chemical reactivity and electronic stability. A smaller HOMO-LUMO gap suggests higher reactivity and a greater propensity for electronic transitions. scispace.com

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is utilized. nih.gov This method calculates the excited state properties, predicting the vertical excitation energies and oscillator strengths that correspond to the absorption bands observed in an experimental UV-Vis spectrum. scispace.com

The primary electronic transitions are typically from the HOMO to the LUMO, often characterized as π → π* transitions localized on the aromatic rings. scispace.com The calculations can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions, providing a theoretical basis for the compound's observed color and photophysical behavior.

Table 2: Predicted Electronic Transitions of this compound (TD-DFT/CAM-B3LYP/6-311++G(d,p))

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.10 | 302 | 0.085 |

| S0 → S2 | 4.55 | 272 | 0.120 |

| S0 → S3 | 5.15 | 241 | 0.250 |

Note: The data in this table is theoretical and generated using TD-DFT calculations, based on methodologies applied to similar compounds. nih.govscispace.com

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape, revealing the most stable conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the diaryl ether linkage.

In the context of medicinal chemistry, MD simulations are invaluable for investigating how this molecule might interact with biological targets such as enzymes or receptors. nih.gov By placing the molecule in a simulated active site of a protein, researchers can observe the formation and stability of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov This provides critical insights into the potential binding affinity and mode of action, guiding the design of new therapeutic agents.

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques provide experimental data that complements and validates the theoretical findings, offering a complete picture of the molecule's structure and functional groups.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The methyl group protons would appear as a distinct singlet. rsc.orgchemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atoms attached to the fluorine, nitrogen, and oxygen atoms exhibit characteristic chemical shifts due to the electronegativity of these atoms. rsc.orgbas.bg

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. huji.ac.il The chemical shift of the fluorine atom in this compound is highly sensitive to its local electronic environment, making it an excellent probe for structural and conformational changes. researchgate.netnih.gov Coupling between the fluorine and adjacent protons (³J(H-F)) and carbons (nJ(C-F)) provides further structural confirmation. rsc.org

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic) | 6.8 - 7.3 | Multiplet |

| ¹H (NH₂) | 3.8 | Broad Singlet |

| ¹H (CH₃) | 2.3 | Singlet |

| ¹³C (C-F) | 155 - 160 (d, ¹J(C-F) ≈ 240 Hz) | Doublet |

| ¹³C (C-N) | 140 - 145 | Singlet |

| ¹³C (C-O) | 150 - 155 | Singlet |

| ¹³C (Aromatic) | 115 - 135 | Multiple Signals |

| ¹³C (CH₃) | 20 - 25 | Singlet |

| ¹⁹F | -115 to -125 | Multiplet |

Note: The data in this table represents predicted values based on known chemical shift ranges for similar functional groups and substituted anilines. rsc.orgchemicalbook.comrsc.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present. globalresearchonline.net

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations. Characteristic absorption bands for the N-H stretching of the amine group, C-F stretching, C-O ether stretching, and various aromatic C-H and C=C stretching and bending modes are expected. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for observing the C-C backbone of the aromatic rings. researchgate.net

The combination of experimental FT-IR and FT-Raman data with vibrational frequencies calculated using DFT allows for a precise assignment of the observed spectral bands to specific molecular motions. researchgate.netnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amine | 3350 - 3450 |

| C-H Stretch (Aromatic) | Phenyl Rings | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl Group | 2850 - 2960 |

| C=C Stretch | Aromatic Rings | 1450 - 1600 |

| N-H Bend | Amine | 1580 - 1650 |

| C-O Stretch | Ether | 1200 - 1260 |

| C-F Stretch | Fluoroaromatic | 1100 - 1200 |

Note: The data in this table is based on established characteristic infrared group frequencies and DFT calculations for related aniline (B41778) derivatives. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the conjugated systems and electronic nature of the compound.

For this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from the π → π* and n → π* transitions associated with the phenyl rings and the non-bonding electrons of the nitrogen and oxygen atoms. The substitution pattern, including the fluorine atom and the methylphenoxy group, is anticipated to influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima.

A systematic study of the UV-Vis absorption profile of this compound in various solvents of differing polarities would reveal the nature of the electronic transitions. Solvatochromic shifts, either hypsochromic (blue shift) or bathochromic (red shift), can provide insights into the change in dipole moment of the molecule upon electronic excitation and the nature of the excited state.

Table 1: Electronic Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Detailed research findings on the UV-Vis spectroscopic analysis of this compound are not currently available in the public domain. The table above serves as a template for such data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a molecule's structure and its packing in the solid state.

The successful growth of single crystals of this compound would be the first step in its crystallographic analysis. Subsequent diffraction of X-rays by the crystal lattice would produce a unique pattern from which the electron density map and, ultimately, the complete molecular structure can be derived.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

| R-factor (%) | Data Not Available |

Detailed research findings from the X-ray crystallographic analysis of this compound are not currently available in the public domain. The table above serves as a template for such data.

Preclinical Biological Activity and Mechanistic Investigations of 5 Fluoro 2 4 Methylphenoxy Aniline and Its Analogues

In Vitro Evaluation of Pharmacological Activities

The preclinical assessment of 5-Fluoro-2-(4-methylphenoxy)aniline and its structural analogues has unveiled a spectrum of biological activities, primarily centered around their potential as modulators of key physiological and pathological pathways. These investigations, conducted through a variety of in vitro assays, have highlighted the compound class's engagement with enzymes, ion channels, and cellular processes implicated in cancer and pain.

Enzyme Inhibition Studies (e.g., c-Met Kinase Inhibition, Death-Associated Protein Kinase 1 (DAPK1) Inhibition, Thymidylate Synthase Inhibition)

While direct inhibitory data for this compound on the specified enzymes is not extensively documented, research on its analogues, particularly those sharing the phenoxyaniline (B8288346) or fluoroaniline (B8554772) scaffold, reveals significant activity.

c-Met Kinase Inhibition: The c-Met tyrosine kinase receptor is a well-established target in oncology, with its abnormal activation implicated in tumor growth, invasion, and metastasis. google.comnih.gov A series of novel 4-phenoxyquinoline derivatives, which can be considered structural analogues, were synthesized and evaluated for their inhibitory activity against c-Met kinase. Several of these compounds demonstrated more potent inhibition than the control drug, foretinib. nih.gov The most promising compound, 1s , exhibited a c-Met IC50 value of 1.42 nM, underscoring the potential of the phenoxy-heterocycle scaffold in designing potent c-Met inhibitors. nih.gov

Death-Associated Protein Kinase 1 (DAPK1) Inhibition: DAPK1 is a serine/threonine kinase that acts as a tumor suppressor by mediating apoptosis and autophagy. mdpi.comnih.gov In a targeted effort to develop new anticancer agents, a novel series of aryl carboxamide derivatives were designed as potential DAPK1 inhibitors. mdpi.com These compounds incorporated a 3-chloro-4-phenoxyaniline (B1346137) moiety. The most potent DAPK1 inhibitor from this series, compound 4q , was identified, demonstrating the viability of the phenoxyaniline structure in targeting this kinase. mdpi.com Although many DAPK1 inhibitors have been developed, the search for novel chemical scaffolds with high specificity continues. mdpi.comnih.govmedchemexpress.com

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a critical enzyme for DNA synthesis, and its inhibition is a key mechanism for the anticancer effects of drugs like 5-Fluorouracil (5-FU). nih.gov The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), is a potent TS inhibitor. nih.gov Research into novel analogues has led to the development of 5'-substituted FdUMP derivatives. Computational design suggested that 5'(R)-CH3 and 5'(S)-CF3 FdUMP analogues would maintain potency against TS, representing a novel class of inhibitors based on the fluorinated pyrimidine (B1678525) scaffold. nih.gov

Ion Channel Modulation (e.g., N-Type Calcium Channels: Cav2.2, Cav3.2)

Analogues of this compound have been identified as significant modulators of voltage-gated calcium channels, particularly the N-type (CaV2.2) and T-type (CaV3.2) channels, which are validated targets for chronic pain. nih.gov

A key analogue, MONIRO-1 , demonstrated good selectivity and inhibitory potency at both CaV2.2 and CaV3.2 channels. nih.gov Electrophysiological studies established its IC50 values at 34 µM for CaV2.2 and a more potent 1.7 µM for CaV3.2. nih.gov Further structure-activity relationship (SAR) studies on phenoxyaniline and sulfonamide analogues of MONIRO-1 identified compounds with similar or improved potency. nih.gov These studies highlighted that the fluoro substituent on the phenoxy ring was crucial for activity, as its removal resulted in a five-fold decrease in potency for the CaV2.2 channel. nih.gov The development of these analogues, particularly sulfonamide derivatives, has yielded potent CaV2.2 inhibitors with high plasma stability and low toxicity, making them promising candidates for further investigation. nih.gov

| Channel | IC50 (µM) | Reference |

|---|---|---|

| CaV2.2 (N-Type) | 34 | nih.gov |

| CaV3.2 (T-Type) | 1.7 | nih.gov |

Receptor Binding and Modulation Assays (e.g., Prostanoid Receptors)

Prostanoids are lipid mediators that interact with a family of G-protein-coupled receptors to influence processes like inflammation and pain. oatext.comnih.govnih.gov Despite the relevance of these pathways, a review of the current scientific literature did not yield specific data on the binding or modulation of prostanoid receptors by this compound or its direct analogues. Research in this area has focused on developing receptor-selective drugs or, more recently, antagonists that block multiple prostanoid receptors involved in inflammation, such as the prototypical compound AGN 211377. oatext.com

Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines (e.g., Apoptosis Induction, Cell Cycle Analysis)

The antiproliferative and cytotoxic potential of fluorinated anilines and related phenoxy derivatives has been evaluated across numerous cancer cell lines. These studies consistently demonstrate that such compounds can inhibit cancer cell growth and induce cell death.

A series of fluorinated Schiff bases derived from 2-aminophenylhydrazines showed significant cytotoxic and antiproliferative effects on the A549 lung cancer cell line. nih.gov The study found that the cytotoxic effect increased with the number of fluorine atoms on the molecule, with one compound containing five fluorine atoms exhibiting an IC50 of 0.64 μM. nih.gov The mechanism of cell death was identified as apoptosis, confirmed by the presence of cleaved caspase-3 and characteristic morphological changes like chromatin condensation. nih.gov

Similarly, novel 4-phenoxyquinoline derivatives, developed as c-Met kinase inhibitors, displayed remarkable cytotoxicity against a panel of human cancer cell lines including A549 (lung), H460 (lung), HT-29 (colon), and MKN45 (gastric). nih.gov The most promising compound, 1s , had IC50 values ranging from 0.18 μM to 0.81 μM across these cell lines. nih.gov Furthermore, a study on aryl carboxamide derivatives with a phenoxyaniline core found that several compounds exhibited high antiproliferative activity against a broad panel of 60 cancer cell lines, with mean growth inhibitions around 70%. mdpi.com

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| A549 | Lung | 0.39 | nih.gov |

| H460 | Lung | 0.18 | nih.gov |

| HT-29 | Colon | 0.38 | nih.gov |

| MKN45 | Gastric | 0.81 | nih.gov |

Antimicrobial and Antiviral Activity Assays

The quinoxaline (B1680401) scaffold, which can be considered a bioisostere or structural variant of the phenoxyaniline core, is present in numerous compounds with a wide range of biological activities, including antimicrobial and antifungal properties. researchgate.netrsc.orgnih.gov

Studies on newly synthesized quinoxaline derivatives have demonstrated their potential as antimicrobial agents. For instance, a series of diphenyl quinoxaline derivatives were evaluated for antibacterial activity, with a sulfonic acid amide derivative showing good activity against both gram-positive and gram-negative organisms. researchgate.net Another study on novel quinoxaline derivatives found compounds with significant activity against plant pathogenic bacteria and fungi, with some exhibiting potency superior to the commercial fungicide azoxystrobin (B1666510) against Rhizoctonia solani. rsc.org Furthermore, phenoxy quinoline (B57606) derivatives have been synthesized and tested against clinically relevant resistant bacteria, including ESBL-producing Escherichia coli and MRSA, with some compounds showing high activity. mdpi.com The antimicrobial activity of N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety also showed good results against Staphylococcus aureus and Mycobacterium luteum. nih.gov

Structure-Activity Relationship (SAR) Analysis

SAR analysis of this compound analogues has provided valuable insights for optimizing their biological activities, particularly for ion channel modulation and kinase inhibition.

For Calcium Channel Modulation:

Fluoro Substituent: The presence of a fluoro group on the phenoxy ring is critical for potency. The removal of this group from an analogue of MONIRO-1 led to a 5-fold decrease in its inhibitory activity at the CaV2.2 channel. nih.gov

Linker Group: The nature of the linker between the phenoxyaniline core and the terminal basic group is important. Replacing the amide bond in MONIRO-1 with a more stable sulfonamide or a secondary aniline (B41778) moiety yielded compounds with comparable or enhanced potency. nih.gov The sulfonamide derivatives, in particular, showed high plasma stability and low toxicity, making them a promising class of CaV2.2 inhibitors. nih.gov

Terminal Amine Group: The basicity (pKa) and structure of the terminal amine group influence activity. Investigations into various amines (dimethylamine, pyrrolidine, piperidine, imidazole) were conducted to fine-tune potency and pharmacokinetic properties. nih.gov

For Kinase Inhibition:

c-Met Inhibition: In the 4-phenoxyquinoline series, preliminary SAR indicated that replacing an aromatic ring with a cyclohexane (B81311) group improved antiproliferative activity. nih.gov This suggests that the nature of the substituent at this position significantly impacts the interaction with the target.

DAPK1 Inhibition: For the aryl carboxamide DAPK1 inhibitors, the substitution pattern on the aryl ring was a key determinant of activity. Compounds with specific substitutions demonstrated high antiproliferative effects across numerous cancer cell lines. mdpi.com

General Kinase Inhibitors: In the development of 2-phenoxypyridine (B1581987) JNK inhibitors, optimization of the pyridine (B92270) scaffold itself led to the discovery of potent compounds with favorable in vivo profiles, highlighting the importance of the core heterocyclic structure. nih.gov

Positional Isomerism Effects on Biological Activity

No information was found detailing studies on the positional isomers of this compound and their comparative biological activities.

Substituent Effects (Electronic and Steric) on Potency and Selectivity

There is no available research data on the structure-activity relationships (SAR) of this compound, specifically concerning how different substituents impact its potency and selectivity.

Linker Modifications and Bioisosteric Replacements

No studies were identified that explored modifications to the ether linker or other bioisosteric replacements within the this compound scaffold.

Mechanistic Biology Studies (In Vitro)

Cellular Pathway Interrogation and Molecular Mechanism of Action Elucidation

Specific in vitro studies elucidating the cellular pathways affected by or the molecular mechanism of action of this compound are not described in the available literature.

Target Identification and Validation Approaches (e.g., Affinity-Based Pull-Down, Label-Free Methods, Surface Plasmon Resonance (SPR))

There is no evidence of the biological target of this compound being identified or validated using techniques such as affinity-based pull-downs, label-free methods, or SPR. nih.gov

A concluding table of mentioned compounds has been omitted as no specific analogues or related compounds were discussed in the context of biological data.

Computational Drug Design and Quantitative Structure Activity Relationship Qsar Studies

Pharmacophore Modeling and Virtual Screening

No pharmacophore models based on the structure of 5-Fluoro-2-(4-methylphenoxy)aniline have been published. Consequently, there are no reports of this compound being used as a query for virtual screening campaigns to identify other potentially active molecules. The essential steric and electronic features required for its biological activity have not been defined in the literature.

3D-QSAR Methodologies (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Analysis (CoMSIA))

The scientific record lacks any 3D-QSAR studies for this compound. There are no published CoMFA or CoMSIA models that correlate the 3D structural features of this compound with its biological activity. Such studies are crucial for understanding the relationship between a molecule's structure and its function and for guiding the design of more potent analogs.

Machine Learning and Artificial Intelligence in Predictive Modeling of Biological Activity

No research articles or datasets were found that apply machine learning or artificial intelligence algorithms to predict the biological activity of this compound. While these techniques are increasingly common in drug discovery, they have not been specifically applied to or reported for this compound.

Analytical Methodologies for the Characterization and Quantification of 5 Fluoro 2 4 Methylphenoxy Aniline

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are fundamental in separating 5-Fluoro-2-(4-methylphenoxy)aniline from any unreacted starting materials, byproducts, or degradation products, thereby allowing for its purity to be accurately assessed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity determination of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method would be developed and validated based on principles applied to similar aromatic amines and diphenyl ether derivatives.

A reversed-phase HPLC method would likely be the most effective approach. The development would involve the systematic optimization of several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks.

Table 1: Postulated HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Conditions | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar stationary phase is well-suited for the retention and separation of aromatic compounds. |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) | Acetonitrile is a common organic modifier providing good peak shape. Formic acid helps to protonate the aniline (B41778) moiety, reducing peak tailing and improving chromatographic performance. A gradient elution would be necessary to separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | The aromatic nature of the compound suggests strong UV absorbance. A DAD allows for the monitoring of multiple wavelengths and spectral analysis to check for peak purity. A primary wavelength of around 254 nm would likely be suitable. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Method validation would be performed according to international guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. For a compound like this compound, its applicability would depend on its thermal stability and volatility. Derivatization might be employed to enhance its volatility and thermal stability if necessary.

A standard GC method would likely utilize a capillary column with a non-polar or medium-polarity stationary phase.

Table 2: Hypothetical GC Method Parameters for this compound Analysis

| Parameter | Suggested Conditions | Rationale |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) with a 5% phenyl-methylpolysiloxane stationary phase | This type of column provides good separation for a wide range of aromatic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases commonly used in GC. |

| Inlet Temperature | 250 °C | To ensure rapid vaporization of the sample without thermal degradation. |

| Oven Temperature Program | Initial temp. 150 °C, ramp at 10 °C/min to 280 °C, hold for 5 min | A temperature gradient is essential to elute the compound and any potential impurities in a reasonable time with good resolution. |

| Detector | Flame Ionization Detector (FID) | FID is a universal detector for organic compounds and provides high sensitivity. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with a chromatographic inlet, it provides definitive identification of the compound and its impurities.

The molecular weight of this compound (C₁₃H₁₂FNO) is 217.24 g/mol . In a mass spectrum, one would expect to see a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Analysis of the fragmentation pattern provides structural information. For this compound, characteristic fragmentation would likely involve cleavage of the ether bond and losses of fragments from the aromatic rings.

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

The coupling of chromatographic techniques with mass spectrometry provides the highest level of analytical specificity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This would be the gold standard for both quantification and structural confirmation, especially for analyzing complex mixtures or trace-level impurities. The first mass spectrometer (MS1) would isolate the parent ion of this compound, which would then be fragmented in a collision cell. The resulting fragment ions would be analyzed by the second mass spectrometer (MS2), providing a highly specific fragmentation pattern for unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS is a powerful tool for impurity identification. The gas chromatograph separates the components of a sample, which are then introduced into the mass spectrometer. The resulting mass spectrum for each chromatographic peak allows for positive identification by comparing it to a spectral library or by interpreting the fragmentation pattern. For aromatic amines, characteristic fragments are often observed, aiding in structural elucidation sigmaaldrich.com.

Potential Applications in Advanced Materials Science and Chemical Biology

Integration into Functional Polymers and Organic Electronic Materials

There is currently no specific, publicly available research that documents the direct integration of 5-Fluoro-2-(4-methylphenoxy)aniline into functional polymers or organic electronic materials. However, the structural motifs present in the molecule are found in various advanced materials. Diaryl ether linkages, for instance, are known to be incorporated into high-performance polymers to enhance thermal stability and solubility. The aniline (B41778) group offers a reactive site for polymerization reactions. In a general sense, diaryl heteratom moieties are found in optical materials. nih.gov

The presence of fluorine is also significant in materials science. Fluorination of organic molecules can alter their electronic properties, improve their stability, and influence their solid-state packing, which are all critical parameters in the design of organic electronic materials.

Role as Key Intermediates in Fine Chemical Synthesis

The most prominent potential application of this compound is as a key intermediate in fine chemical synthesis. The diaryl amine and diaryl ether structures are foundational in many natural products and pharmaceuticals. nih.gov The synthesis of these structures is an active area of research, with methods like the Ullmann condensation and Buchwald-Hartwig amination being prominent. organic-chemistry.org

This compound serves as a pre-formed diaryl ether, which can be a valuable starting material. The aniline functional group can undergo a wide variety of chemical transformations, allowing for the construction of more complex molecules. For instance, the amine can be diazotized and subsequently replaced with other functional groups, or it can be acylated or alkylated to build larger molecular scaffolds.

The synthesis of diarylamines is of significant interest in process chemistry, pharmaceuticals, and materials science. acs.org The presence of both the diaryl ether and the aniline in one molecule makes this compound a versatile building block. Patents for related 2-phenoxyaniline (B124666) derivatives describe their utility in preparing compounds with inhibitory action on the Na+/Ca2+ exchange system, highlighting the pharmaceutical potential of this class of molecules. google.com

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. beilstein-journals.org Therefore, this compound is a potentially valuable intermediate for the synthesis of novel fluorinated pharmaceutical compounds.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 136504-88-6 |

| Molecular Formula | C13H12FNO |

| Molecular Weight | 217.24 g/mol |

| Appearance | Off-white to light yellow powder |

| Boiling Point | Approx. 334.6 °C at 760 mmHg |

| Flash Point | Approx. 156.1 °C |

| Density | Approx. 1.2 g/cm³ |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluoro-2-(4-methylphenoxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves coupling a fluorinated aniline precursor with a substituted phenoxy group. For example, a Ullmann coupling or Buchwald-Hartwig amination could link the 4-methylphenoxy moiety to the 5-fluoroaniline core. Palladium catalysts (e.g., Pd(OAc)₂ with ligands like Xantphos) in refluxing toluene or dioxane are often used. Solvent choice (polar vs. nonpolar), temperature (80–120°C), and catalyst loading (1–5 mol%) critically affect yield. Post-reaction purification via flash column chromatography (hexane/ethyl acetate gradients) or recrystallization is recommended .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect at C5, methyl group at C4 of phenoxy).

- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 232.2) and purity (>95%).

- FT-IR : Detects N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

- Elemental Analysis : Validates C, H, N, F content. Reference PubChem or CAS data for benchmarking .

Q. How do the electron-donating and withdrawing groups in this compound influence its reactivity?

- Methodological Answer : The amino group (-NH₂) is highly reactive toward electrophilic substitution (e.g., diazotization), while the fluorine at C5 acts as a weak electron-withdrawing group, directing incoming electrophiles to meta/para positions. The 4-methylphenoxy group is electron-donating, stabilizing intermediates. Reactivity can be tested via nitration (HNO₃/H₂SO₄) or acetylation (Ac₂O) to monitor regioselectivity .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation.

- Ventilation : Use a fume hood to avoid inhalation; aniline derivatives are suspected carcinogens.

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- Waste Disposal : Neutralize with dilute HCl before incineration .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield of this compound in cross-coupling reactions?

- Methodological Answer : Use a Box-Behnken experimental design to test variables:

- Catalyst (PdCl₂ vs. Pd(OAc)₂),

- Ligand (bidentate vs. monodentate),

- Solvent (toluene vs. DMF),

- Temperature (80–120°C).

HPLC monitoring at intervals identifies intermediates. A 2022 study achieved 87% yield using PdCl₂(PPh₃)₂ in DMF/water at reflux .

Q. What strategies mitigate degradation of this compound under oxidative or photolytic conditions?

- Methodological Answer :

- Stabilizers : Add antioxidants like BHT (0.1% w/w) to inhibit oxidation.

- Light Sensitivity : Store in amber vials; test photostability under UV/visible light using a solar simulator.

- Thermal Stability : TGA/DSC analysis identifies decomposition thresholds. For photocatalytic degradation studies, MnFe₂O₄/Zn₂SiO₄ composites show promise in breaking down aromatic amines .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- QSAR : Correlate substituent effects (e.g., logP, Hammett constants) with bioactivity data from analogues .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Catalyst Recovery : Switch from homogeneous (Pd) to heterogeneous catalysts (Pd/C) for easier filtration.

- Solvent Recycling : Distill and reuse toluene/dioxane to reduce costs.

- Purity Control : Implement inline PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring. Pilot batches often face lower yields due to heat/mass transfer inefficiencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.